![molecular formula C12H11NO4 B14195777 4-[5-(Methoxymethyl)-1,2-oxazol-3-yl]benzoic acid CAS No. 835594-18-8](/img/structure/B14195777.png)
4-[5-(Methoxymethyl)-1,2-oxazol-3-yl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[5-(Methoxymethyl)-1,2-oxazol-3-yl]benzoic acid is a compound that features a benzoic acid moiety linked to an oxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(Methoxymethyl)-1,2-oxazol-3-yl]benzoic acid typically involves multiple steps. One common method includes the radical halogenation of a precursor compound using N-bromosuccinimide (NBS) as the bromine source . This is followed by a nucleophilic substitution reaction where the brominated intermediate is treated with methanol in the presence of a base such as potassium hydroxide (KOH) to introduce the methoxymethyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, including the use of scalable reaction conditions and purification techniques, would apply.
化学反应分析
Types of Reactions
4-[5-(Methoxymethyl)-1,2-oxazol-3-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the benzoic acid moiety.
Substitution: Nucleophilic substitution reactions are common, especially involving the methoxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like methanol in the presence of a base (e.g., KOH) are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups.
科学研究应用
4-[5-(Methoxymethyl)-1,2-oxazol-3-yl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes
作用机制
The mechanism of action of 4-[5-(Methoxymethyl)-1,2-oxazol-3-yl]benzoic acid involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing various pathways. The benzoic acid moiety can also interact with enzymes and receptors, modulating their activity .
相似化合物的比较
Similar Compounds
- 4-(5-pentyl-1,2-oxazol-3-yl)benzoic acid
- 4-(5-(Trifluoromethyl)isoxazol-3-yl)benzoic acid
- 4-[5-(phenylsulfanylmethyl)-1,2-oxazol-3-yl]benzoic acid
- 4-[5-(hydroxymethyl)-1,2-oxazol-3-yl]benzoic acid
Uniqueness
4-[5-(Methoxymethyl)-1,2-oxazol-3-yl]benzoic acid is unique due to the presence of the methoxymethyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research applications.
属性
CAS 编号 |
835594-18-8 |
|---|---|
分子式 |
C12H11NO4 |
分子量 |
233.22 g/mol |
IUPAC 名称 |
4-[5-(methoxymethyl)-1,2-oxazol-3-yl]benzoic acid |
InChI |
InChI=1S/C12H11NO4/c1-16-7-10-6-11(13-17-10)8-2-4-9(5-3-8)12(14)15/h2-6H,7H2,1H3,(H,14,15) |
InChI 键 |
JJXIMQTZVMGMCL-UHFFFAOYSA-N |
规范 SMILES |
COCC1=CC(=NO1)C2=CC=C(C=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


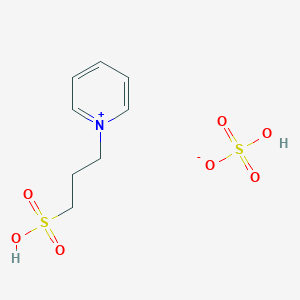
![4-({[(Anthracen-9-YL)methoxy]carbonyl}amino)butanoic acid](/img/structure/B14195698.png)

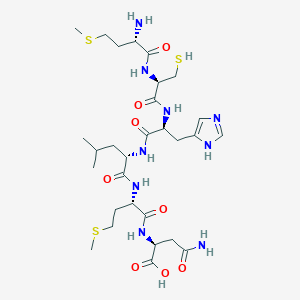


![4-(4-Chlorophenyl)-4-[4-(1-methyl-1H-imidazol-5-yl)phenyl]piperidine](/img/structure/B14195743.png)
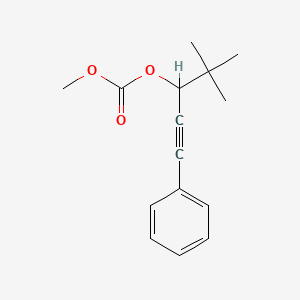
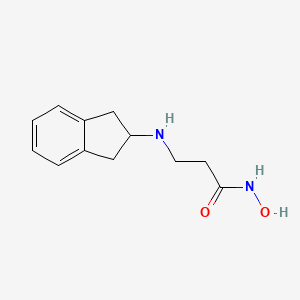
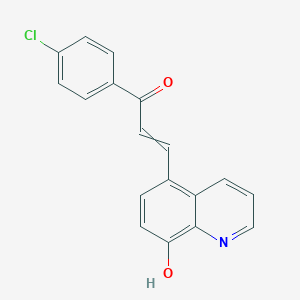
![Dimethyl N-[3-(furan-2-yl)acryloyl]-L-aspartate](/img/structure/B14195767.png)
![N-[(2,6-Dimethylpiperidin-1-yl)acetyl]-L-alanine](/img/structure/B14195768.png)
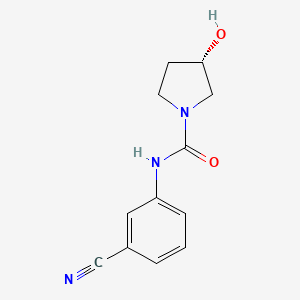
![N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14195772.png)
